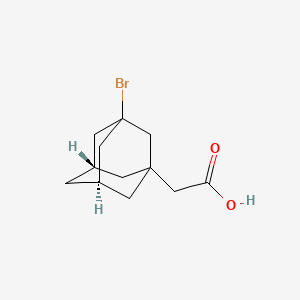

3-Bromoadamantane-1-acetic acid

Descripción

Significance of the Adamantane (B196018) Framework in Modern Organic Chemistry

The adamantane scaffold is a highly versatile building block in contemporary organic synthesis. mdpi.com Its rigid and bulky nature, coupled with high lipophilicity, imparts unique properties to molecules containing this moiety. mdpi.comresearchgate.net These characteristics can enhance the stability of pharmaceuticals by protecting adjacent functional groups from metabolic degradation, thereby improving their pharmacokinetic profiles. nih.govnih.gov The adamantane framework is a common feature in a variety of successful drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.gov Furthermore, adamantane derivatives are utilized in the development of polymers and catalysts, where their structural rigidity and defined geometry are advantageous. energetic-materials.org.cnrsc.org The ability to functionalize adamantane at its bridgehead positions allows for the precise spatial arrangement of substituents, making it a valuable scaffold for creating molecules with specific three-dimensional structures. researchgate.net

Overview of Halogenated Adamantane Derivatives in Academic Research

Halogenated adamantane derivatives are a significant class of compounds that serve as crucial intermediates in organic synthesis. energetic-materials.org.cn The introduction of halogen atoms onto the adamantane core provides reactive handles for further chemical transformations, enabling the synthesis of a wide array of more complex molecules. nih.gov Research in this area has focused on developing efficient methods for the synthesis of various halogenated adamantanes, including chloro, bromo, and iodo derivatives. energetic-materials.org.cn These compounds are instrumental in the preparation of materials with high energy density and in the synthesis of novel pharmaceutical agents. energetic-materials.org.cnresearchgate.net The study of their reaction mechanisms, such as the cluster halogenation of adamantane with bromine, provides valuable insights into their chemical behavior. rsc.org The chromatographic properties of halogenated adamantanes have also been investigated to develop effective separation techniques. researchgate.net

Position and Importance of 3-Bromoadamantane-1-acetic Acid within Adamantane Derivatives Research

Among the halogenated adamantane derivatives, this compound holds a specific and important position. This bifunctional molecule combines the characteristic adamantane cage with both a bromine atom and a carboxylic acid group, offering multiple avenues for chemical modification. The bromine atom at the 3-position can be substituted, while the acetic acid moiety at the 1-position can undergo various reactions typical of carboxylic acids. This dual reactivity makes it a valuable intermediate in the synthesis of more complex adamantane-based structures. For instance, it is a precursor for synthesizing other adamantane derivatives. The presence of both a lipophilic adamantane core and a hydrophilic carboxylic acid group gives the molecule an amphiphilic character, which can be exploited in the design of molecules with specific solubility and transport properties. Its structural features make it a subject of interest in the ongoing exploration of adamantane chemistry and its applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇BrO₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 273.17 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 194-200 °C | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 194 °C | biosynth.com |

| CAS Number | 17768-34-2 | biosynth.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H17BrO2 |

|---|---|

Peso molecular |

273.17 g/mol |

Nombre IUPAC |

2-[(5S,7R)-3-bromo-1-adamantyl]acetic acid |

InChI |

InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)/t8-,9+,11?,12? |

Clave InChI |

HFGLWCBEPPFDDJ-LRSDLPTKSA-N |

SMILES isomérico |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)CC(=O)O |

SMILES canónico |

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 3 Bromoadamantane 1 Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections of 3-Bromoadamantane-1-acetic Acid

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the primary strategic disconnections involve the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds associated with the two functional groups.

The most logical retrosynthetic approach involves two key disconnections:

C-C Bond Disconnection: The bond between the adamantane (B196018) core and the acetic acid side chain can be disconnected. This suggests a precursor molecule, 3-bromoadamantane, to which an acetic acid group can be attached. This is a common strategy in the synthesis of adamantane derivatives.

C-Br Bond Disconnection: The bromine atom can be disconnected from the adamantane cage. This leads back to adamantane-1-acetic acid as a potential precursor, which would then require regioselective bromination at the 3-position.

Considering the reactivity of the adamantane cage, the first approach, starting from adamantane-1-acetic acid, is often more direct. The bridgehead positions of adamantane are particularly susceptible to electrophilic substitution.

Classical Synthetic Approaches to this compound

The classical synthesis of this compound typically begins with a pre-functionalized adamantane core. The most common route involves the direct bromination of adamantane-1-acetic acid.

Bromination Strategies for Adamantane Core Functionalization

The adamantane structure, with its tertiary carbons at the bridgehead positions (1, 3, 5, and 7), is readily functionalized through electrophilic substitution. nih.gov Bromination is a well-established method for introducing a bromine atom onto the adamantane skeleton. nih.gov

Regioselective Bromination Techniques

The synthesis of this compound from adamantane-1-acetic acid requires the selective bromination of the C-3 bridgehead position. The presence of the electron-withdrawing carboxylic acid group at the C-1 position deactivates this position towards further electrophilic attack. Consequently, electrophilic bromination will preferentially occur at the other equivalent bridgehead positions (3, 5, and 7).

Common brominating agents and conditions include:

Elemental Bromine (Br₂): Treatment of adamantane-1-acetic acid with elemental bromine, often in the presence of a Lewis acid catalyst or under reflux conditions, can achieve the desired bromination. google.com The reaction proceeds via the formation of an adamantyl cation intermediate.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent often used for allylic and benzylic bromination, but it can also be employed for the bromination of activated C-H bonds, such as those in adamantane derivatives. researchgate.net

A typical procedure involves the reaction of adamantane-1-acetic acid with an excess of bromine, which can serve as both the reagent and the solvent.

Mechanistic Aspects of Electrophilic Bromination

The electrophilic bromination of adamantane derivatives proceeds through a carbocationic intermediate. libretexts.org The mechanism can be summarized as follows:

Generation of the Electrophile: In the presence of a Lewis acid or through polarization, a bromine molecule (Br₂) generates a bromonium ion (Br⁺) or a polarized Br-Br species that acts as the electrophile.

Attack on the Adamantane Core: The electron-rich C-H bond at a bridgehead position of the adamantane ring attacks the electrophilic bromine. This is the rate-determining step and leads to the formation of a tertiary adamantyl carbocation. The stability of this tertiary carbocation is a key driving force for the reaction.

Deprotonation: A base, which can be the bromide ion (Br⁻) formed in the first step, abstracts a proton from the carbocation, leading to the formation of the brominated adamantane and hydrogen bromide (HBr).

The stability of the adamantyl cation is a significant factor in these reactions. wikipedia.org

Introduction and Derivatization of the Acetic Acid Side Chain

An alternative synthetic strategy involves first preparing 3-bromoadamantane and then introducing the acetic acid moiety.

Strategies for Carboxylation and C-C Bond Formation

Starting with 1-bromoadamantane (B121549), which can be synthesized from adamantane, several methods can be employed to introduce the acetic acid side chain at a different bridgehead position. wikipedia.org However, direct functionalization of 1-bromoadamantane at the 3-position is challenging due to the deactivating effect of the bromine atom.

A more viable, albeit longer, route would involve the synthesis of adamantane-1,3-dicarboxylic acid, followed by selective monodecarboxylation and conversion of one of the carboxylic acid groups to a bromine atom via a reaction like the Hunsdiecker reaction.

A more direct carboxylation method involves the Koch-Haaf reaction. The carboxylation of adamantane with formic acid can yield 1-adamantanecarboxylic acid. wikipedia.org A similar approach could potentially be applied to a brominated adamantane derivative, though the reaction conditions would need to be carefully controlled.

The formation of carbon-carbon bonds with the adamantane core is a fundamental aspect of its derivatization. science.govrsc.orgnih.gov For the synthesis of this compound, the introduction of the two-carbon acetic acid unit is a critical step. While direct carboxylation is one option, another involves the formation of a C-C bond followed by oxidation. For instance, a Grignard reagent could be formed from 1,3-dibromoadamantane, followed by reaction with a suitable electrophile to introduce the acetic acid precursor.

Functional Group Interconversions Leading to the Acetic Acid Moiety

The introduction of the acetic acid moiety at the C-1 position of the 3-bromoadamantane scaffold is a critical transformation that can be achieved through several functional group interconversion (FGI) pathways. solubilityofthings.com These methods typically start with a precursor molecule, 3-bromoadamantane-1-X, where X is a functional group that can be elaborated into an acetic acid group (-CH₂COOH).

Key FGI strategies include:

Hydrolysis of Nitriles: A common and effective method involves the hydrolysis of a corresponding nitrile, (3-bromo-1-adamantyl)acetonitrile. This nitrile precursor can be synthesized from 1-bromo-3-(chloromethyl)adamantane via nucleophilic substitution with a cyanide salt. The subsequent hydrolysis of the nitrile group, typically under strong acidic or basic conditions, yields the desired carboxylic acid.

Oxidation of Primary Alcohols: The oxidation of 3-bromoadamantane-1-ethanol provides another direct route. This alcohol precursor can be prepared through various methods, such as the reduction of a corresponding ester or carboxylic acid. The oxidation to the acetic acid can be accomplished using a range of oxidizing agents, with the choice of reagent depending on the desired reaction conditions and scale.

Arndt-Eistert Homologation: A classic method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert reaction. vanderbilt.edu This sequence would begin with 3-bromoadamantane-1-carboxylic acid, which is first converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst (Wolff rearrangement) in the presence of water, rearranges to form this compound. vanderbilt.edu

These interconversions are fundamental for manipulating the functionality of the adamantane core to achieve the target structure. solubilityofthings.comfiveable.me

Convergent and Divergent Synthetic Routes for Multi-Functionalized Adamantanes

The synthesis of di-substituted adamantanes like this compound can be approached through either divergent or convergent strategies, which are central to creating multifunctional adamantane scaffolds. nih.gov

Divergent Synthesis: This approach begins with a common adamantane core which is then sequentially or simultaneously functionalized. For instance, a synthesis could start with adamantane itself or 1-adamantaneacetic acid. jlu.edu.cn If starting with 1-adamantaneacetic acid, a subsequent bromination step would be required. The challenge lies in controlling the regioselectivity of the second functionalization to exclusively target the C-3 position. The high symmetry of the adamantane cage and the directing effects of the initial substituent are key factors in this process. researchgate.net This strategy is efficient for creating a library of related compounds from a single precursor. nih.gov

Convergent Synthesis: In a convergent strategy, the molecule is assembled from smaller, pre-functionalized fragments. This could involve synthesizing an adamantane core already bearing a bromine atom at a bridgehead position (e.g., 1,3-dibromoadamantane) and another fragment containing the acetic acid precursor. The two fragments are then coupled. While potentially longer, this approach can offer better control over the final structure and regiochemistry, avoiding issues with competing reactions on the adamantane core.

The choice between these strategies depends on the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity. nih.govnih.gov

Advanced and Emerging Synthetic Routes to this compound

Modern synthetic chemistry offers increasingly sophisticated and sustainable methods for constructing complex molecules like this compound.

Catalytic Approaches in Adamantane Functionalization (e.g., C-H activation)

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the adamantane skeleton. chemrxiv.org The adamantane cage possesses tertiary C-H bonds at its four bridgehead positions, which are stronger than typical tertiary C-H bonds but are susceptible to selective activation. chemrxiv.org

Recent advancements have focused on:

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods enable the direct alkylation and functionalization of adamantane's strong C-H bonds. chemrxiv.orgchemrxiv.org Dual catalyst systems can achieve high chemoselectivity for the tertiary C-H bonds, even in the presence of other, weaker C-H bonds within the molecule. chemrxiv.orgacs.orguiowa.edu This allows for the introduction of functional groups with high precision and under mild conditions.

Metal-Catalyzed Oxidations: Ruthenium complexes have been investigated as catalysts for the oxidation and functionalization of adamantane. These catalytic systems can facilitate the introduction of various functional groups, providing pathways to precursors for this compound.

These catalytic approaches represent the frontier of adamantane chemistry, offering more efficient and selective routes to functionalized derivatives. chemrxiv.orgchemrxiv.org

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of adamantane derivatives to reduce environmental impact and improve safety. nih.gov Key aspects include:

Safer Reagents: Traditional bromination of adamantane often uses hazardous liquid bromine. Greener alternatives involve using solid, less volatile brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which slowly releases bromine in situ, enhancing safety and control. google.com

Solvent-Free and Catalytic Conditions: The Biginelli reaction, a multi-component reaction used to synthesize adamantane-containing derivatives, has been adapted to run under solvent-free conditions using a catalytic amount of trifluoroacetic acid. rsc.org This significantly reduces waste and simplifies the reaction setup.

Energy Efficiency: Utilizing methods like microwave heating or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. C-H activation and multi-component reactions are prime examples of atom-economical processes. nih.gov

Adopting these principles leads to more sustainable and economically viable production methods for adamantane-based compounds. nih.govrsc.org

Preparation and Utility of Key Adamantane Precursors

The synthesis of this compound relies heavily on the availability of key functionalized adamantane precursors, primarily 1-bromoadamantane and 1-adamantaneacetic acid.

1-Bromoadamantane: This is a fundamental starting material, typically prepared by the direct bromination of adamantane. Several methods exist, with variations in reagents, catalysts, and reaction conditions.

| Brominating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Liquid Bromine (Br₂) | Reflux | Classic, direct method but uses hazardous bromine. chemicalbook.com | chemicalbook.com |

| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ catalyst, 140-160°C | Catalytic method offering high selectivity and yield (90-99%). google.com | google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane solvent, 65-70°C | Safer alternative to liquid bromine, avoids environmental pollution. google.com | google.com |

1-Adamantaneacetic acid: This precursor contains the required acetic acid side chain. It is typically synthesized from 1-adamantanecarboxylic acid, which itself is produced via the Koch-Haaf carboxylation of adamantane or its derivatives.

| Starting Material | Reagents | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | Koch-Haaf Carboxylation | A general method for carboxylating hydrocarbons with a tertiary hydrogen. orgsyn.org | orgsyn.orgwikipedia.org |

| 1-Bromoadamantane or 1-Adamantanol | Formic acid, H₂SO₄ | Koch-Haaf Carboxylation | Carboxylation of pre-functionalized adamantanes. orgsyn.org | orgsyn.org |

| 1-Nitroxyadamantane | Formic acid, Urea, H₂SO₄ | Carboxylation | An efficient method yielding the product at 90-99% of theoretical. google.com | google.com |

| 1-Adamantanecarboxylic acid | SOCl₂ then CH₂N₂; Ag₂O/H₂O | Arndt-Eistert Homologation | Converts the carboxylic acid to the homologous acetic acid. vanderbilt.edu | vanderbilt.edu |

Purification and Isolation Methodologies in this compound Synthesis

The final step in any synthesis is the purification and isolation of the target compound to a desired level of purity. For this compound, a solid compound, standard techniques are employed. sigmaaldrich.comsigmaaldrich.com

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For adamantane derivatives, solvents like methanol (B129727), ethanol, or chloroform-alkane mixtures are often effective. google.comorgsyn.org For instance, crude 1-adamantanecarboxylic acid can be recrystallized from a methanol/water mixture. orgsyn.org

Chromatography: Column chromatography can be used for more difficult separations or to achieve very high purity. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) elutes the components at different rates based on their polarity. orgsyn.org

Acid-Base Extraction: Given the presence of a carboxylic acid group, acid-base extraction is a useful technique to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, which is then separated and re-acidified to precipitate the pure acid. orgsyn.org

The purity of the final product is typically confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry. The reported melting point for this compound is in the range of 194-200 °C. sigmaaldrich.comsigmaaldrich.com

Reactivity and Derivatization Pathways of 3 Bromoadamantane 1 Acetic Acid

Reactivity Profile of the Adamantane (B196018) Cage

The adamantane molecule is a rigid, strain-free hydrocarbon composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org This structure results in two types of carbon atoms: four tertiary carbons at the bridgehead positions (methine groups) and six secondary carbons at the bridging positions (methylene groups).

The tertiary C-H bonds at the bridgehead positions are the most reactive sites on the adamantane core, making them susceptible to electrophilic substitution and oxidation. wikipedia.org Reactions at these positions often proceed through the formation of a stable tertiary adamantyl cation. The rigid, cage-like structure of adamantane exerts significant stereochemical control over reactions. Its fixed conformation prevents conformational flipping and limits the possible trajectories for incoming reagents, often leading to highly selective and predictable stereochemical outcomes. acs.org For instance, the inherent structure of adamantane can lead to specific diastereoselectivity in reactions involving substituted derivatives.

The presence of a bromine atom at a bridgehead position significantly influences the reactivity of the adamantane core. Bromine is an electron-withdrawing group, which deactivates the adamantane cage towards further electrophilic attack. rsc.org Consequently, the introduction of a second substituent via electrophilic substitution becomes substantially more difficult. rsc.org

However, the carbon-bromine bond itself is a reactive site. The bromine atom can be displaced by various nucleophiles, a key strategy for the derivatization of the adamantane scaffold. nih.gov This substitution allows for the introduction of a wide range of functional groups at the bridgehead position. Furthermore, the non-catalytic halogenation of adamantane with bromine has been shown to selectively form 1-bromoadamantane (B121549). rsc.org This highlights the inherent reactivity of the bridgehead position, which is exploited in the synthesis of compounds like 3-Bromoadamantane-1-acetic acid. The steric bulk of the adamantane structure can also play a role, as seen in the reaction of adamantylideneadamantane with bromine, which forms a stable bromonium ion that is inert to further nucleophilic attack due to steric hindrance. chegg.com

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

The carboxylic acid functional group readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. For example, reaction with methanol (B129727) would yield methyl 3-bromoadamantane-1-acetate. nih.gov

Intramolecular cyclization to form a lactone (a cyclic ester) is another important reaction pathway for hydroxy-substituted carboxylic acids. youtube.com For this compound itself, direct lactonization involving the bromine atom is not a standard pathway. However, if the bromine were replaced by a hydroxyl group, intramolecular lactonization could occur. The formation of five- and six-membered rings is generally favored in such reactions due to lower ring strain. youtube.com Palladium-catalyzed methods have been developed for the site-selective lactonization of dicarboxylic acids, demonstrating a modern approach to forming these structures. nih.gov Similarly, manganese catalysts can achieve stereoselective γ-lactonization of unactivated C-H bonds in carboxylic acids. nih.gov

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, Acid Catalyst | Methyl 3-bromoadamantane-1-acetate | Esterification nih.gov |

| Aliphatic Dicarboxylic Acids | Pd Catalyst, Quinoline-pyridone Ligand | γ- and δ-Lactones | C-H Activation/Lactonization nih.gov |

| Carboxylic Acids with γ-C-H bonds | Chiral Mn Catalyst, H₂O₂ | γ-Lactones | Stereoselective C-H Lactonization nih.gov |

The carboxylic acid can be activated, typically by conversion to an acyl chloride using reagents like thionyl chloride, and subsequently reacted with primary or secondary amines to form amides. researchgate.net This amidation reaction is a fundamental method for creating robust C-N bonds.

Furthermore, this compound can be incorporated into peptide chains through standard peptide coupling protocols. Reagents such as diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, allowing it to form a peptide bond with the N-terminus of a peptide or amino acid. nih.gov The adamantane moiety is a desirable substituent in medicinal chemistry, and its incorporation can impart unique properties like increased lipophilicity or serve as a rigid scaffold. nih.gov Adamantane-containing amides have been investigated for their potential as enzyme inhibitors and for other therapeutic applications. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert this compound into 2-(3-bromo-1-adamantyl)ethanol. chemistrysteps.com This reaction proceeds via an intermediate aldehyde which is further reduced. chemistrysteps.com

Oxidation: While the carboxylic acid itself is at a high oxidation state, the adamantane cage can undergo further oxidation. mdpi.com Oxidation reactions, often using metal complexes or strong oxidants, typically target the remaining tertiary C-H bonds. mdpi.comwesternsydney.edu.auwesternsydney.edu.au The presence of the bromo and acetic acid groups would influence the regioselectivity of any subsequent oxidation reactions on the adamantane core.

Decarboxylation: The carboxylic acid group can be removed entirely through decarboxylation reactions. One common method is halodecarboxylation, such as the Hunsdiecker reaction or related variants. For instance, silver-catalyzed decarboxylative chlorination can convert a carboxylic acid to the corresponding chloride. researchgate.net Applying such a method to this compound could potentially yield a 1-bromo-3-(chloromethyl)adamantane derivative, effectively replacing the carboxyl group with a halogen.

| Starting Material | Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|---|

| This compound | Reduction | 1. LiAlH₄ 2. H₃O⁺ | 2-(3-bromo-1-adamantyl)ethanol chemistrysteps.com |

| Adamantane | Oxidation | Metal complexes (e.g., Fe, Co), O₂ | Adamantanols, Adamantanone westernsydney.edu.auwesternsydney.edu.au |

| Adamantane-1-carboxylic acid | Decarboxylative Chlorination | Ag(I) catalyst, t-BuOCl | 1-Chloroadamantane researchgate.net |

Reactions Involving the Bromine Atom

The bromine atom situated at a tertiary bridgehead carbon is a key functional group, though its reactivity is heavily influenced by the steric and electronic properties of the adamantane cage.

Nucleophilic Substitution Reactions at the Bridgehead Bromine

Direct nucleophilic substitution at the bridgehead bromine of this compound is notably challenging. The structure of the adamantane cage imposes significant steric hindrance, preventing a backside attack required for a typical SN2 reaction mechanism.

Furthermore, the formation of a bridgehead carbocation, which would be necessary for an SN1 pathway, is highly unfavorable. Such a carbocation would be planar, a geometry that is energetically prohibited within the rigid, tricyclic adamantane system, a principle often discussed in the context of Bredt's rule. Consequently, classic nucleophilic substitution reactions that readily occur with primary or secondary alkyl halides are not viable for displacing the bromine atom on this substrate under standard conditions. pressbooks.pub

Reductive Debromination and Hydrogenation Strategies

A more feasible transformation involving the carbon-bromine bond is its cleavage through reductive processes. Reductive debromination offers a straightforward pathway to synthesize adamantane-1-acetic acid from its brominated precursor. This transformation can be achieved using various established methods for alkyl halide reduction.

Common strategies include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), effectively replaces the bromine atom with a hydrogen atom.

Dissolving Metal Reduction: The use of active metals like sodium or lithium in a proton-donating solvent (e.g., liquid ammonia (B1221849) or an alcohol) can achieve the reduction.

Hydride Reagents: Powerful hydride donors, such as tributyltin hydride (Bu₃SnH) initiated by AIBN (azobisisobutyronitrile), are also effective for the homolytic cleavage of the C-Br bond, followed by hydrogen atom abstraction.

These methods successfully remove the bromine atom, yielding the parent adamantane-1-acetic acid scaffold, which can be a valuable product in its own right or an intermediate for further synthesis. biosynth.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry provides powerful tools to overcome the low reactivity of bridgehead halides in traditional substitution reactions. Palladium-catalyzed cross-coupling reactions, in particular, serve as a versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds at the bridgehead position of this compound. nih.gov These reactions typically involve an organometallic nucleophile and an organic halide electrophile, with a palladium catalyst facilitating the bond formation. nih.govnih.gov

The adamantyl bromide can act as the electrophilic partner in several named reactions, enabling the introduction of a wide array of substituents. The choice of reaction depends on the desired bond type and coupling partner. uzh.ch

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Nucleophilic Partner | Bond Formed | Resulting Adamantane Derivative |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid or ester) | C-C (Aryl, Vinyl) | Aryl- or vinyl-adamantane-1-acetic acid |

| Stille Coupling | Organostannane reagent | C-C (Aryl, Vinyl, Alkyl) | Aryl-, vinyl-, or alkyl-adamantane-1-acetic acid |

| Heck Coupling | Alkene | C-C (Vinyl) | Alkenyl-adamantane-1-acetic acid |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Alkynyl-adamantane-1-acetic acid |

| Buchwald-Hartwig Amination | Amine | C-N | Amino-adamantane-1-acetic acid derivative |

| Hiyama Coupling | Organosilicon reagent | C-C (Aryl, Vinyl) | Aryl- or vinyl-adamantane-1-acetic acid |

| Kumada Coupling | Grignard reagent (Organomagnesium) | C-C (Aryl, Alkyl) | Aryl- or alkyl-adamantane-1-acetic acid |

Complex Derivatizations and Scaffold Modifications for Advanced Structures

The dual functionality of this compound—a reactive handle at the bridgehead and a carboxylic acid group—makes it an attractive starting material for constructing more complex molecular and macromolecular architectures. lookchem.com

Incorporation into Polymeric Architectures and Hybrid Materials

While this compound is not a monomer itself, it is a valuable precursor for creating adamantane-containing monomers. To be incorporated into a polymer backbone, a molecule typically requires at least two reactive functional groups for chain extension.

One synthetic route involves converting the bromine atom into a second carboxylic acid group. This could be achieved through a sequence of reactions, for example, a cross-coupling reaction to introduce a functional group that can then be oxidized to a carboxylic acid. The resulting adamantane-dicarboxylic acid derivative can then serve as a monomer in polycondensation reactions. For instance, reacting a diacid with a diol would produce polyesters, while reacting it with a diamine would yield polyamides. Another possibility is the formation of polyanhydrides by reacting the diacid with a dehydrating agent like acetic anhydride. nih.gov The rigid and bulky adamantane unit, when incorporated into a polymer chain, can significantly enhance properties such as thermal stability, glass transition temperature, and mechanical strength.

Design and Synthesis of Supramolecular Assemblies

Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. nih.gov this compound possesses key features that make it an excellent building block for supramolecular assembly.

The molecule's design potential stems from:

The Adamantane Cage: This bulky, hydrophobic group provides a well-defined shape and can participate in van der Waals interactions. It is particularly well-known for its ability to act as a guest moiety in host-guest complexes, for example, with cyclodextrin (B1172386) hosts.

The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. It can readily form predictable and directionally specific hydrogen-bonded dimers with other carboxylic acid molecules. This self-association can lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks. nih.gov

By modifying the bromine atom through the cross-coupling reactions described previously, a third recognition site can be introduced. This allows for the design of trifunctional building blocks capable of forming highly complex and functional supramolecular architectures, such as metal-organic frameworks (MOFs) or dynamic covalent networks. nih.gov

Construction of Bifunctional and Multifunctional Adamantane Derivatives

The synthesis of bifunctional and multifunctional adamantane derivatives from this compound would leverage the distinct chemical nature of the carboxylic acid and the tertiary bromo-substituent. The carboxylic acid group is amenable to a variety of transformations, including esterification and amidation, while the tertiary bromide can undergo nucleophilic substitution reactions.

A plausible synthetic route would involve the initial derivatization of the carboxylic acid moiety. This is often the preferred first step as the reagents used for these transformations are typically less harsh and less likely to affect the tertiary bromide. For instance, the carboxylic acid can be converted to an ester or an amide under standard conditions.

Following the modification of the carboxylic acid group, the bromine atom at the bridgehead position becomes the target for introducing the second functional group. Nucleophilic substitution at this sterically hindered tertiary position can be challenging but is achievable with appropriate nucleophiles and reaction conditions.

The table below outlines hypothetical, yet chemically reasonable, pathways for the synthesis of bifunctional adamantane derivatives starting from this compound. These pathways are based on established organic chemistry principles.

| Starting Material | Step 1: Reagent and Conditions (Carboxylic Acid Derivatization) | Intermediate Product | Step 2: Reagent and Conditions (Bromide Substitution) | Final Bifunctional Product |

|---|---|---|---|---|

| This compound | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) catalyst, heat | Methyl 3-bromoadamantane-1-acetate | Sodium Azide (B81097) (NaN₃), DMF, heat | Methyl 3-azidoadamantane-1-acetate |

| This compound | Thionyl Chloride (SOCl₂), then Ammonia (NH₃) | 3-Bromoadamantane-1-acetamide | Sodium Cyanide (NaCN), DMSO, heat | 3-Cyanoadamantane-1-acetamide |

| This compound | Ethanol (C₂H₅OH), DCC, DMAP | Ethyl 3-bromoadamantane-1-acetate | Phenol, Potassium Carbonate (K₂CO₃), heat | Ethyl 3-phenoxyadamantane-1-acetate |

The construction of multifunctional adamantane derivatives would involve further elaboration of the bifunctional products. For example, an azide group introduced in the second step could be reduced to an amine, which could then be further functionalized. Similarly, a cyano group could be hydrolyzed to a carboxylic acid, creating a di-acid derivative, or reduced to an amine.

The synthesis of such molecules is of significant interest for applications in drug discovery, where the adamantane scaffold can act as a rigid core to present different pharmacophores in a well-defined spatial arrangement. In materials science, these derivatives could serve as building blocks for polymers or supramolecular assemblies with unique properties.

While the specific examples detailed in the table are hypothetical, they are grounded in well-established synthetic methodologies. The successful synthesis would depend on the careful optimization of reaction conditions to achieve the desired selectivity and yield at each step. Further experimental research is needed to validate these proposed pathways and to fully explore the potential of this compound as a precursor for complex adamantane derivatives.

Computational and Theoretical Investigations of 3 Bromoadamantane 1 Acetic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules, offering insights into their geometry, stability, and reactivity. For 3-Bromoadamantane-1-acetic acid, such calculations would reveal the interplay between the bulky adamantane (B196018) cage, the electron-withdrawing bromine atom, and the flexible acetic acid moiety.

Conformational Analysis and Energetic Profiles

The adamantane cage itself is exceptionally rigid. youtube.com However, the acetic acid substituent introduces conformational flexibility through rotation around the C-C and C-O single bonds. A comprehensive conformational analysis of this compound would involve mapping the potential energy surface as a function of these rotational degrees of freedom.

| Conformer | Dihedral Angle (Cadamantane-CH2-C=O) | Dihedral Angle (H2C-C-O-H) | Relative Energy (kcal/mol) |

| A | ~60° | ~180° (anti) | 0 (Global Minimum) |

| B | ~180° | ~180° (anti) | Low |

| C | ~60° | ~0° (syn) | Higher |

Note: This table presents hypothetical data based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Electronic Properties and Reactivity Descriptors from First Principles

First-principles calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. Key properties of interest include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The bromine atom and the carboxylic acid group are both electron-withdrawing, which would lead to a significant polarization of the electron density across the molecule. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and is expected to be influenced by these functional groups. mdpi.comrsc.org The introduction of substituents onto the adamantane cage is a known method for tuning its electronic properties. mdpi.comrsc.org

Calculated reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function would offer predictions about the sites most susceptible to electrophilic or nucleophilic attack. The carboxylic acid group, with its acidic proton and electrophilic carbonyl carbon, would be a primary site of reactivity. The bromine atom could also participate in various reactions, including nucleophilic substitution, although such reactions at a bridgehead carbon are typically slow. wikipedia.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Adamantane | ~-7.8 | ~1.2 | ~9.0 |

| 1-Adamantanol | ~-7.5 | ~1.0 | ~8.5 |

| 1-Bromoadamantane (B121549) | ~-7.6 | ~0.5 | ~8.1 |

| 1-Adamantanecarboxylic acid | ~-7.7 | ~0.2 | ~7.9 |

| This compound (Predicted) | ~-7.8 | ~0.1 | ~7.9 |

Note: The values for adamantane and its simple derivatives are illustrative and based on typical computational results. The values for this compound are hypothetical predictions.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the properties of individual molecules, molecular dynamics (MD) simulations provide insights into the behavior of ensembles of molecules, shedding light on bulk properties and processes that occur over time.

Prediction of Self-Assembly Behavior and Aggregate Formation

The presence of the carboxylic acid group in this compound introduces the capacity for strong hydrogen bonding. In non-polar solvents or in the solid state, it is highly probable that the molecules would form dimeric structures through hydrogen bonds between their carboxylic acid moieties. This is a common motif for carboxylic acids.

MD simulations could be employed to explore the potential for further aggregation and self-assembly. The interplay of hydrogen bonding, van der Waals interactions from the bulky adamantane cages, and dipole-dipole interactions involving the bromine and carbonyl groups would dictate the nature and stability of any larger aggregates. The hydrophobic adamantane core and the hydrophilic carboxylic acid group give the molecule an amphiphilic character, which could lead to more complex self-assembled structures in appropriate solvent systems.

Solvation Effects and Solution-Phase Conformations

The behavior of this compound in solution will be heavily dependent on the nature of the solvent. In polar protic solvents like water or alcohols, the carboxylic acid group will readily form hydrogen bonds with the solvent molecules. This would disrupt the formation of dimers and stabilize the monomeric form. MD simulations can be used to study the solvation shell around the molecule, revealing the specific interactions with solvent molecules and their influence on the conformational preferences of the acetic acid side chain. tandfonline.comksu.edu.saksu.edu.sa

Crystal Engineering and Polymorphism Studies of this compound

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to form crystalline materials with desired properties. arxiv.org For this compound, the formation of hydrogen-bonded dimers is expected to be a dominant feature in its crystal structure.

The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used as a tool in crystal engineering. While weaker than hydrogen bonds, halogen bonds could play a role in directing the crystal packing of this compound, potentially leading to novel solid-state architectures.

Prediction of Crystal Forms and Hydrates in Carboxylic Acids

The prediction of crystal forms (polymorphs) and hydrates is a critical step in the characterization of crystalline materials like this compound. Computational crystal structure prediction (CSP) methods are instrumental in exploring the potential crystal packing arrangements and identifying the most thermodynamically stable forms. researchgate.net These methods typically involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies.

For carboxylic acids such as adamantane derivatives, the formation of hydrogen-bonded dimers is a common and highly stable motif. In the case of adamantanecarboxylic acid, the crystal structure reveals that the molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic groups. cdnsciencepub.com It is highly probable that this compound would also exhibit this dimeric hydrogen bonding pattern.

The prediction of hydrates involves assessing the energetic favorability of incorporating water molecules into the crystal lattice. This is particularly relevant for carboxylic acids, which can form hydrogen bonds with water. Computational screening methods, such as those based on the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), can be employed to predict the likelihood of co-crystal and hydrate (B1144303) formation by evaluating the interaction energies between the target molecule and water or other coformers. rsc.org

A study on 3-hydroxyadamantane-1-acetic acid, a closely related analogue, provides experimental crystallographic data that can serve as a benchmark for computational predictions for the bromo-derivative. nih.govresearchgate.net The crystal structure of this hydroxy-analogue is stabilized by intermolecular O-H···O hydrogen bonds, forming a chain. nih.govresearchgate.net This suggests that in addition to the carboxylic acid dimers, other hydrogen bonding networks could be accessible, particularly in the presence of other functional groups or solvent molecules.

Table 1: Crystal Data for Related Adamantane Carboxylic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Adamantanecarboxylic acid (173 K) | C₁₁H₁₆O₂ | Triclinic | Pī | a=6.452 Å, b=6.681 Å, c=11.510 Å, α=80.84°, β=87.22°, γ=74.11° | cdnsciencepub.com |

| Adamantanecarboxylic acid (280 K) | C₁₁H₁₆O₂ | Triclinic | Pī | a=6.503 Å, b=6.849 Å, c=11.620 Å, α=77.11°, β=85.77°, γ=76.34° | cdnsciencepub.com |

| 3-Hydroxyadamantane-1-acetic acid | C₁₂H₁₈O₃ | Triclinic | Pī | a=6.5120 Å, b=7.9485 Å, c=11.5469 Å, α=106.919°, β=94.838°, γ=104.443° | nih.gov |

This table presents crystallographic data for compounds structurally related to this compound, illustrating the type of structural information obtained from X-ray diffraction and targeted in computational predictions.

Analysis of Crystal Packing Efficiency and Lattice Positions of Voids

The efficiency with which molecules pack in a crystal lattice is a key determinant of its density and stability. The packing efficiency is influenced by molecular shape, intermolecular interactions, and the presence of any voids or solvent-accessible spaces within the lattice. numberanalytics.com The bulky, rigid, and three-dimensional nature of the adamantane cage significantly influences the crystal packing of its derivatives. nih.gov

Computational analysis of crystal packing can be performed using software that calculates the Kitaigorodskii packing index (Cₖ), which is a measure of the volume occupied by the molecules relative to the total volume of the unit cell. For organic molecules, Cₖ values typically range from 0.65 to 0.77.

In a study of co-crystals of 1,3-adamantanedicarboxylic acid, it was noted that while all the studied structures formed stacked sheets, there were significant differences in the two-dimensional arrangement, with one structure exhibiting a host network with voids. acs.org This highlights the potential for polymorphism and the formation of inclusion compounds in adamantane-based crystal structures. The analysis of voids is crucial for understanding the potential for solvent inclusion and the stability of different crystalline forms.

The XPac method can be used for the quantitative analysis of packing similarity, allowing for the identification of isostructural motifs within pairs of crystals by comparing the relative positions and orientations of molecules. rsc.org Such an analysis for a series of computationally generated polymorphs of this compound would reveal the key packing motifs and the subtle structural differences between them.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling provides a powerful tool for understanding how the structure of a molecule like this compound influences its chemical reactivity. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that correlate with reactivity.

By modeling the electronic structure of this compound, it is possible to determine key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the carboxylic acid group and the bromine atom would be key sites of reactivity. The MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the acidic proton. The bromine atom, being electronegative, would also influence the electron distribution on the adamantane cage.

Furthermore, computational models can be used to investigate reaction mechanisms. For instance, the synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid has been studied using DFT to elucidate the reaction mechanism, demonstrating the utility of these methods in understanding the chemical transformations of adamantane derivatives. arxiv.org A similar approach could be applied to predict the reactivity of this compound in various chemical reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carboxylic acid group.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecular Architectures

The rigid adamantane (B196018) core of 3-bromoadamantane-1-acetic acid serves as a robust, predictable scaffold for constructing intricate molecular designs. This structural integrity is highly sought after in both supramolecular chemistry and materials science, where precise control over the spatial arrangement of functional groups is paramount.

The adamantane cage is increasingly utilized as a central scaffold due to its defined tetrahedral geometry. researchgate.net Researchers have developed efficient synthetic routes to create tetra- and tri-substituted adamantane derivatives that can be conjugated with other functional molecules. researchgate.netcapes.gov.br These scaffolds, often referred to as "(3 + 1) scaffolds," bear three identical functional arms and a fourth, different group at the remaining bridgehead position. researchgate.net

This compound is an ideal starting material for such non-symmetrical, trifunctionalized skeletons. The carboxylic acid group can be readily converted into an amide or ester, while the bromo group can be substituted or used in coupling reactions. This allows for the orthogonal derivatization with three different substituents, a significant advantage over symmetrically substituted adamantanes. researchgate.net The introduction of an ethylene (B1197577) spacer between the adamantane cage and the carboxylic acid can help to overcome the reduced reactivity sometimes observed with functional groups attached directly to the bridgehead position. researchgate.net This versatility enables the synthesis of a wide array of complex structures, including multivalent ligands designed for specific protein recognition. researchgate.net

Diamondoids are a class of cage-like hydrocarbons that are nanoscale substructures of the diamond lattice, with adamantane being the simplest member. nih.gov There is significant interest in synthesizing larger, functionalized diamondoids for applications in nanotechnology and materials science. researchgate.net Synthetic procedures often rely on functionalized lower diamondoids as starting materials. researchgate.net

Methods for creating higher diamondoid acids and their derivatives often start from the corresponding bromides or alcohols. researchgate.net For instance, radical addition reactions can be used to extend carbon chains from a diamondoid core. researchgate.net this compound, possessing both a reactive bromide and a carboxylic acid handle, serves as a potential precursor for building more complex diamondoid structures. The bromo group can be utilized in carbon-carbon bond-forming reactions to assemble larger cage systems, while the acetic acid moiety provides a functional group for further modification or for imparting specific solubility or binding properties to the final diamondoid analogue.

Contributions to Medicinal Chemistry Research and Drug Discovery Efforts

The adamantane moiety is a well-established pharmacophore in medicinal chemistry. Its lipophilic nature can enhance a drug's ability to cross cell membranes, improving bioavailability, while its rigid structure can lock a molecule into a specific conformation for optimal binding to a biological target. mdpi.comnih.gov

The unique three-dimensional and hydrophobic character of the adamantane cage makes it a valuable component for designing ligands that can bind to specific biological targets. nih.gov It is often used as a bulky, lipophilic substituent to improve the binding properties of a lead compound. nih.gov The bifunctionality of this compound allows it to act as a versatile linker or scaffold in the assembly of such ligands.

For example, in the development of Proteolysis Targeting Chimeras (PROTACs), a linker is required to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. mdpi.com The orthogonal reactive groups on this compound make it a suitable candidate for constructing such linkers, allowing for precise control over the distance and orientation between the two binding elements. The carboxylic acid can be coupled to one ligand, and the bromo-substituted bridgehead can be functionalized to connect to the second ligand, facilitating the synthesis of complex bioactive molecules. mdpi.comrsc.org

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel therapeutic agents from cancer cells. nih.govnih.gov One strategy to overcome MDR is to co-administer chemotherapy with small-molecule inhibitors that block these efflux pumps. nih.gov

Introducing a lipophilic moiety, such as an adamantane group, can increase a compound's affinity for the hydrophobic regions of these transporter proteins, potentially enhancing its inhibitory activity. mdpi.com Adamantane derivatives have been investigated for their potential to reverse drug resistance. mdpi.com this compound provides a scaffold to which different functional groups can be attached to optimize interactions with the efflux pump binding sites. The carboxylic acid and bromo-functionalized positions offer synthetic handles to explore various chemical modifications aimed at developing potent and specific MDR reversal agents.

A common strategy to improve the oral bioavailability and delivery of a drug is to convert it into a prodrug. nih.govnih.gov This involves masking a functional group of the parent drug, often by creating an ester or amide linkage, which is later cleaved in the body to release the active pharmaceutical agent. This approach can enhance properties like membrane permeability and protect the drug from premature metabolism. nih.gov

The adamantane group's lipophilicity is a desirable feature for increasing a drug's ability to be absorbed. mdpi.com The carboxylic acid functionality of this compound is an ideal handle for creating ester prodrugs. By attaching a drug molecule to this position, the resulting conjugate benefits from the lipophilic character of the adamantane cage, potentially improving its transport across the intestinal wall. nih.gov Furthermore, the bromo-substituted bridgehead remains available for other modifications, such as attaching a targeting moiety to direct the prodrug to a specific tissue or cell type, representing a modern, targeted approach to prodrug design. nih.gov

Development in Materials Science and Engineering

The unique, rigid, and thermally stable cage-like structure of the adamantane moiety has made its derivatives highly attractive for the development of advanced materials. This compound, featuring two distinct functional groups—a carboxylic acid and a bromine atom—at its bridgehead positions, is a versatile building block with significant potential in materials science. These functional groups provide reactive sites for a variety of chemical transformations, allowing for its incorporation into a wide range of material architectures.

Precursors for Advanced Polymer Synthesis and Modification

The bifunctional nature of this compound makes it a valuable precursor for creating and modifying polymers with enhanced properties. The adamantane cage, when incorporated into a polymer backbone, imparts rigidity, high thermal stability, and improved mechanical properties.

The carboxylic acid group on this compound can participate in condensation polymerizations, such as esterification or amidation reactions, to form polyesters and polyamides. The bulky adamantane unit in the polymer chain disrupts close packing, which can increase solubility and processability while maintaining a high glass transition temperature (Tg). For instance, adamantane-based polyimides, synthesized from adamantane-containing diamines, exhibit exceptional thermal stability with decomposition temperatures exceeding 500°C and high glass-transition temperatures ranging from 248 to 308°C. rsc.org While direct polymerization of this compound is not widely documented in literature, its structure suggests its potential in creating similar high-performance polymers.

Furthermore, the bromine atom offers a site for post-polymerization modification or for use in controlled polymerization techniques. It can be used in coupling reactions, such as copper-catalyzed cross-coupling, to create polymers with adamantane units precisely placed in the backbone. acs.org This approach has been used to synthesize poly(1,3-adamantylene alkylene)s, which demonstrate excellent thermal stabilities (452–456 °C). acs.org The bromine can also serve as an initiator site for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the adamantane core, leading to star-shaped or graft copolymers. nih.gov Such polymers, incorporating the rigid adamantane core, have shown to form stable micelles for applications like drug delivery. nih.gov

| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) | Reference |

|---|---|---|---|

| Adamantane-based Polyimides | 248 - 308 °C | > 500 °C | rsc.org |

| Poly(1,3-adamantane) | Not Observed | 470 °C | researchgate.net |

| Poly(1,3-adamantylene alkylene)s | Not Reported | 452 - 456 °C | acs.org |

Components in the Development of Nanocomposites

In the field of nanocomposites, this compound can serve as a functionalized organic component for surface modification or as a building block for metal-organic frameworks (MOFs) and other hybrid materials. The adamantane structure provides a rigid, bulky, and hydrophobic scaffold. nih.gov

The carboxylic acid functional group can be used to anchor the molecule onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, metal oxides), modifying their surface properties. This can improve the dispersion of the nanoparticles in a polymer matrix, enhancing the mechanical and thermal properties of the resulting nanocomposite. The bromine atom provides an additional reactive handle for further functionalization, allowing for the attachment of other molecules or for creating covalent bonds with the surrounding matrix.

Adamantane derivatives, particularly those with coordinating groups like carboxylates, are used to construct coordination polymers and MOFs. mdpi.com These materials are of interest for applications in gas storage, separation, and catalysis. nih.gov The rigid, tetrahedral geometry of the adamantane cage can lead to unique network topologies. This compound, with its carboxylate function, could be employed as a ligand in the synthesis of such frameworks, with the bromo group offering a potential site for post-synthetic modification of the framework's pores.

Applications in Optoelectronic Materials and Devices

The incorporation of adamantane derivatives into materials for optoelectronic applications is a strategy to improve their performance and stability. rsc.org The bulky adamantane cage can enhance the thermal stability and influence the morphology of active layers in organic electronic devices. nih.gov

While research specifically on this compound in optoelectronics is limited, studies on analogous compounds highlight its potential. For example, a fullerene derivative featuring an adamantane moiety, biosynth.combiosynth.com-phenyl-C61-butyric acid 1-adamantane methyl ester (PC61BAd), has been synthesized and used as an acceptor material in organic solar cells. nih.gov Devices using this material demonstrated superior thermal stability compared to those with the common PC61BM acceptor. After heating at 150°C for 20 hours, the device with the adamantane-containing derivative retained 80% of its initial power conversion efficiency (PCE), while the standard device retained only 42%. nih.gov This enhanced stability is attributed to the inert and rigid cage structure of adamantane. nih.gov

| Device Active Layer | Power Conversion Efficiency (PCE) | Electron Mobility (μe) | Thermal Stability (PCE retention after 20h at 150°C) | Reference |

|---|---|---|---|---|

| P3HT:PC61BAd | 3.31% | 0.01 cm²/V·s | ~80% | nih.gov |

| P3HT:PC61BM (Control) | Not Reported Directly | 0.068 cm²/V·s | ~42% | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Asymmetric and Stereoselective Synthetic Routes

The development of synthetic routes that can control the stereochemistry of adamantane (B196018) derivatives is a burgeoning area of research. For 3-Bromoadamantane-1-acetic acid, which possesses a chiral center at the carbon bearing the acetic acid group, the ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly for its potential applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Future research in this area could focus on leveraging chiral catalysts or auxiliaries to guide the stereochemical outcome of the reactions used to synthesize or modify this compound. An exemplary approach can be seen in the asymmetric reductive Heck cyclization used to produce enantiomerically enriched indanone derivatives bearing an adamantane moiety. researchgate.net This highlights the potential for palladium-catalyzed cross-coupling reactions, employing chiral phosphine (B1218219) ligands, to construct the chiral center with high enantioselectivity.

Key research objectives in this domain would include:

The design and synthesis of novel chiral catalysts specifically tailored for reactions involving the adamantane scaffold.

The exploration of enzymatic resolutions to separate racemic mixtures of this compound or its precursors.

The development of stereoselective C-H activation/functionalization strategies on the adamantane core.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The bromine atom and the carboxylic acid group on this compound serve as versatile handles for a wide array of chemical transformations. Future research should aim to expand the repertoire of catalytic reactions that can be applied to this molecule, thereby unlocking new synthetic pathways to novel and complex adamantane derivatives.

One promising avenue is the use of transition metal catalysis. For instance, the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position of the adamantane core. Furthermore, catalyst-controlled C-H functionalization of the adamantane scaffold itself presents an exciting frontier for creating derivatives with precisely installed functional groups. acs.org

Another area of interest lies in the exploration of novel reaction pathways. The Wagner-Meerwein rearrangement, a classic reaction in adamantane chemistry, could be further investigated under various catalytic conditions to access new adamantane isomers or related cage structures. uni-giessen.deacs.org Additionally, photoredox catalysis could enable previously inaccessible transformations under mild reaction conditions.

Future catalytic explorations could include:

The development of manganese-catalyzed reactions, similar to those used with 1-bromoadamantane (B121549), for the introduction of acetyl groups or other functionalities. researchgate.net

The investigation of dual catalytic systems that can simultaneously activate both the bromo and carboxylic acid groups for tandem or one-pot reactions.

The use of adamantane derivatives as ligands for transition metal catalysts, leveraging the unique steric and electronic properties of the adamantane cage. mdpi.com

Advanced Applications in Bio-organic Chemistry and Chemical Biology

The adamantane scaffold is a well-established pharmacophore, known to enhance the lipophilicity and metabolic stability of drug candidates. nih.govmdpi.com this compound, with its distinct functional groups, is an ideal starting point for the synthesis of new bioactive molecules.

The acetic acid moiety provides a handle for conjugation to peptides, proteins, or other biomolecules, enabling the development of targeted drug delivery systems or molecular probes. nih.govresearchgate.net The bromine atom can be functionalized to introduce a variety of pharmacologically relevant groups. The rigid adamantane core allows for the precise spatial presentation of these functional groups, which can lead to high-affinity interactions with biological targets. nih.gov

Future research in this area could focus on:

The synthesis of libraries of this compound derivatives and their screening for a range of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects. ontosight.aiwikipedia.org

The incorporation of this scaffold into known drugs to improve their pharmacokinetic and pharmacodynamic properties. nih.gov

The use of this compound as a tool for chemical biology studies, for example, in the design of chemical probes to study protein-protein interactions or enzyme mechanisms.

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

To fully explore the chemical space accessible from this compound, its integration with modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry is essential. youtube.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks.

By utilizing the two reactive sites on this compound, a diverse library of derivatives can be generated. For example, the carboxylic acid can be converted to a range of amides or esters, while the bromine atom can be substituted with various groups via cross-coupling reactions. These libraries can then be subjected to HTS to identify compounds with desired biological activities. nih.gov Mass spectrometry-based HTS methods are particularly well-suited for the rapid analysis of complex reaction mixtures generated in combinatorial approaches. nih.gov

Future directions for integrating this compound with these methodologies include:

The development of solid-phase synthesis routes for the combinatorial derivatization of the this compound scaffold.

The design of focused libraries targeting specific protein families, such as kinases, proteases, or G-protein coupled receptors.

The application of DNA-encoded library technology to generate and screen vast numbers of adamantane-based compounds.

Q & A

Basic: What are the recommended synthetic routes for 3-Bromoadamantane-1-acetic acid, and how can purity be optimized?

Answer:

this compound is typically synthesized via bromination of adamantane derivatives followed by carboxylation. A common approach involves reacting 1-adamantaneacetic acid with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using HBr in acetic acid. Post-synthesis, purification is critical due to potential byproducts. Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are effective for isolating the compound. Purity can be verified via GC (>95% purity, as per commercial standards) . For adamantane derivatives, Grignard reactions (e.g., CH₃MgI) have been used, but magnesium reagent purity must be ensured to avoid side reactions .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The adamantane core produces distinct signals in the δ 1.5–2.5 ppm range (¹H), while the acetic acid moiety appears as a singlet near δ 3.6 ppm (CH₂) and a carboxylic proton at δ ~12 ppm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [C₁₁H₁₅BrO₂]⁺ (expected m/z 259.13).

- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS (using a QF-1 column) ensures purity and identifies impurities .

Advanced: How can researchers address contradictions in reaction outcomes involving adamantane bromides and organometallic reagents?

Answer:

Discrepancies in reactions (e.g., Grignard additions yielding adamantane vs. substituted products) may arise from reagent purity or reaction conditions. For example, trace transition metals in magnesium can catalyze reduction instead of substitution. Mitigation strategies include:

- Using ultra-pure magnesium (99.99%) and rigorously anhydrous solvents.

- Conducting control experiments with internal standards (e.g., 1-bromobutane) to verify reagent activity.

- Monitoring reaction progress via in-situ IR or GC-MS to detect intermediates .

Advanced: What methodologies optimize derivatization of this compound for analytical or synthetic applications?

Answer:

Derivatization enhances detectability or reactivity. Examples include:

- Esterification: Reacting with thionyl chloride (SOCl₂) to form acyl chlorides, followed by alcohol addition to produce esters (e.g., methyl ester for GC-MS analysis).

- Amide Formation: Using coupling agents like EDC/NHS to link the carboxylic acid to amines, enabling bioconjugation.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) to functionalize the adamantane core. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid bromine displacement side reactions .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage: Store at 2–8°C in airtight, amber vials under inert gas (Ar/N₂) to minimize hydrolysis or oxidation.

- Handling: Use anhydrous conditions (glovebox or Schlenk line) for reactions. The compound’s stability in solution varies; avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) .

Advanced: What computational or experimental approaches resolve steric hindrance challenges in adamantane-based reactions?

Answer:

The adamantane core’s rigidity and steric bulk complicate functionalization. Strategies include:

- DFT Calculations: Modeling transition states to identify low-energy pathways (e.g., bromine substitution at the 3-position vs. 1-position).

- Microwave-Assisted Synthesis: Enhancing reaction rates under high-temperature, high-pressure conditions.

- Directed C-H Activation: Using directing groups (e.g., pyridine) with Pd or Rh catalysts to selectively modify adamantane .

Advanced: How can researchers validate the ecological or metabolic stability of this compound derivatives?

Answer:

- Metabolic Studies: Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.

- Environmental Persistence: Use OECD 301B tests (aqueous biodegradability) or soil column leaching assays.

- Toxicity Screening: Employ in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.